molecular formula C20H18N4O2S B2728985 6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852134-83-9

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2728985
M. Wt: 378.45
InChI Key: PUGCQPNDKSWMLW-UHFFFAOYSA-N
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Description

The compound “6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[2,1-b]thiazole ring, a pyridine ring, and a methoxyphenyl group . These structural features suggest that it could have interesting biological activities, as many drugs and bioactive compounds contain similar structures .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-b]thiazole ring system is a fused ring system that contains nitrogen and sulfur atoms, which can participate in various types of chemical reactions . The pyridine ring is a six-membered ring containing one nitrogen atom, and the methoxyphenyl group contains a methoxy (-OCH3) group attached to a phenyl ring .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For instance, the imidazo[2,1-b]thiazole ring could potentially undergo electrophilic substitution reactions, while the pyridine ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar functional groups present in the molecule . Its melting point and boiling point would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to the requested molecule have been synthesized and evaluated for their biological activities, such as antiulcer, antiprotozoal, and anticancer properties. These studies highlight the importance of the imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole scaffolds in medicinal chemistry.

  • Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, demonstrating good cytoprotective properties in ethanol and HCl models, although without significant antisecretory activity in the gastric fistula rat model (Starrett et al., 1989).

  • Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and showed potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

  • Anticancer Activity : Selenylated imidazo[1,2-a]pyridines were designed, synthesized, and showed promising activity against breast cancer cells. These compounds inhibited cell proliferation, induced DNA cleavage, and caused cell death by apoptosis, establishing them as potential prototypes for breast cancer treatment (Almeida et al., 2018).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its effects in a whole organism .

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-18(19(25)22-11-15-5-3-4-10-21-15)27-20-23-17(12-24(13)20)14-6-8-16(26-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGCQPNDKSWMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

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